molecular formula C19H16ClNO2S B2873380 1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 216501-60-9

1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2873380
CAS No.: 216501-60-9
M. Wt: 357.85
InChI Key: QRGPRVAJHCSIFM-UHFFFAOYSA-N
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Description

1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene ring substituted with a chlorine atom and a quinoline moiety with a methoxy group.

Preparation Methods

The synthesis of 1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-chloro-1-benzothiophene-2-carbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    (3-chloro-1-benzothiophen-2-yl)(morpholino)methanone: This compound has a morpholino group instead of the quinoline moiety.

    (3-chloro-1-benzothiophen-2-yl)(4-thiomorpholinyl)methanone: This compound has a thiomorpholine group instead of the quinoline moiety. The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzothiophene and quinoline rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c1-23-13-8-9-15-12(11-13)5-4-10-21(15)19(22)18-17(20)14-6-2-3-7-16(14)24-18/h2-3,6-9,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGPRVAJHCSIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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